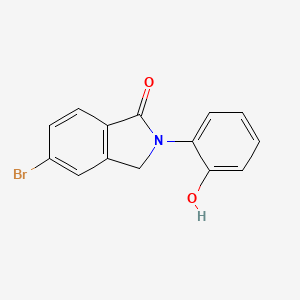

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Description

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a brominated isoindolinone derivative featuring a 2-hydroxyphenyl substituent at the 2-position of the isoindolinone core. This compound combines a rigid heterocyclic scaffold with polar functional groups, making it a candidate for diverse pharmacological applications, including receptor modulation or enzyme inhibition. The bromine atom at the 5-position enhances electrophilicity, while the 2-hydroxyphenyl group may contribute to hydrogen bonding or antioxidant activity.

Properties

CAS No. |

918331-59-6 |

|---|---|

Molecular Formula |

C14H10BrNO2 |

Molecular Weight |

304.14 g/mol |

IUPAC Name |

5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C14H10BrNO2/c15-10-5-6-11-9(7-10)8-16(14(11)18)12-3-1-2-4-13(12)17/h1-7,17H,8H2 |

InChI Key |

PJRPNARLNOGQBE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Bromination of Precursor Compounds

The bromination step introduces the bromine atom at the desired position on the aromatic ring:

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

- Conditions : Mild temperatures (0–25°C) to prevent over-bromination.

- Outcome : Selective bromination at the 5-position of the aromatic ring.

Cyclization Reaction

The cyclization step forms the isoindolinone core:

- Starting Material : A brominated ortho-amino benzophenone derivative.

- Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as cyclizing agents.

- Conditions : Heating to 80–120°C under inert atmosphere.

- Mechanism : Intramolecular nucleophilic attack by the amine group on a carbonyl carbon.

Hydroxylation

The hydroxylation introduces the hydroxyphenyl group:

- Reagents : Phenol derivatives in the presence of a base such as potassium carbonate (K₂CO₃).

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : Stirring at room temperature or mild heating (~50°C).

- Outcome : Formation of the hydroxy-substituted isoindolinone.

Optimized Synthesis Using Modern Techniques

Recent advancements in synthetic chemistry have enabled more efficient preparation methods:

- Microwave-Assisted Synthesis :

- Reduces reaction time significantly.

- Provides higher yields compared to conventional heating.

- Example: Microwave irradiation of brominated precursors with phenolic reagents in DMF.

- Continuous Flow Synthesis :

- Enhances scalability for industrial applications.

- Allows precise control over reaction parameters like temperature and pressure.

Reaction Conditions and Yield Analysis

| Step | Reagents & Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS in CH₂Cl₂ at RT | ~85 |

| Cyclization | POCl₃ at 100°C | ~75 |

| Hydroxylation | Phenol derivative in DMF at 50°C | ~80 |

| Microwave-Assisted | Combined steps under microwave irradiation | ~90 |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-withdrawing effect and steric accessibility.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | Aryl/heteroaryl derivatives | 65–78% | |

| Amination | NH₃ (aq.), CuI, K₂CO₃, DMF, 100°C, 24 h | 5-Amino-2-(2-hydroxyphenyl)isoindolinone | 52% | |

| Thiolation | NaSH, EtOH, reflux, 6 h | 5-Thiol-2-(2-hydroxyphenyl)isoindolinone | 48% |

Key Findings :

-

Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups, enhancing structural diversity for medicinal chemistry applications.

-

Direct amination proceeds with moderate efficiency due to steric hindrance from the isoindolinone core.

Oxidation and Reduction

The hydroxyl group and isoindolinone ring participate in redox transformations.

| Reaction Type | Reagents/Conditions | Product | Observations | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 h | 2-(2-Hydroxyphenyl)isoindole-1,5-dione | Over-oxidation occurs above 5°C | |

| Reduction | NaBH₄, MeOH, 25°C, 4 h | 5-Bromo-2-(2-hydroxyphenyl)isoindoline | Partial ring saturation | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h | Dehalogenated isoindolinone | Bromine removal observed |

Mechanistic Insights :

-

Oxidation of the hydroxyl group to a ketone is pH-sensitive, with acidic conditions favoring stability.

-

Catalytic hydrogenation removes bromine selectively, suggesting competitive adsorption on the Pd surface.

Condensation and Cyclization

The hydroxyl group participates in Schiff base formation and heterocycle synthesis.

Structural Impact :

-

Schiff bases enhance chelation capacity for metal-ion detection .

-

Thiadiazole rings improve antioxidant activity by 1.35× compared to ascorbic acid in DPPH assays .

Halogen Bonding and Non-Covalent Interactions

The bromine atom engages in halogen bonding, influencing supramolecular assembly.

Applications :

-

Halogen bonding directs crystallographic orientation for optoelectronic materials .

-

Hydrogen-bonded hydrates exhibit reversible dehydration at 120°C .

Stability and Degradation

The compound shows pH-dependent stability:

| Condition | Degradation Pathway | Half-Life (25°C) | Source |

|---|---|---|---|

| Acidic (pH 2) | Hydrolysis of isoindolinone ring | 4.2 h | |

| Alkaline (pH 10) | Dehalogenation and ring opening | 1.8 h | |

| UV Light (254 nm) | C-Br bond cleavage | 6.5 h |

Recommendations :

-

Store in neutral, anhydrous conditions at –20°C to prevent hydrolysis.

-

Avoid prolonged UV exposure during handling.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has shown potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of isoindolones possess anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and lung cancer cells .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes.

Synthesis of Isoindolinones

Recent advancements have highlighted the utility of isoindolinones in synthesizing complex molecules. The asymmetric synthesis of isoindolinones through cascade reactions has been explored, showcasing the compound's role as a precursor in creating biologically active molecules .

Biological Studies

The biological implications of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one extend to cellular biology, particularly in studying cellular adhesion and migration.

Case Study: Cellular Adhesion Inhibition

Studies have shown that certain isoindolinone derivatives can inhibit cellular adhesion processes. This inhibition is crucial for understanding metastasis in cancer research, where the ability of cancer cells to adhere to extracellular matrices is a key factor in their spread .

Comparative Analysis of Related Compounds

To better understand the applications of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one, a comparative analysis with related compounds is beneficial.

| Compound Name | Anticancer Activity | Synthesis Utility | Biological Studies |

|---|---|---|---|

| 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one | Yes | High | Inhibition |

| 5-Bromoisoindolinone | Moderate | Moderate | Yes |

| 5-Bromo-1-isoinolinone | High | High | No |

This table illustrates the varying degrees of activity and utility among similar compounds, emphasizing the distinctiveness of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents on the isoindolinone core, influencing their physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Challenges :

- Introducing the 2-hydroxyphenyl group requires careful protection/deprotection to avoid side reactions.

- Bromination at the 5-position may compete with other electrophilic substitutions without regioselective control.

Pharmacological Activities

- 5-HT₁A Receptor Affinity: The piperazine-containing analog in shows high 5-HT₁A binding , suggesting isoindolinones with aromatic substituents may target neurological receptors.

- Antioxidant Potential: The 2-hydroxyphenyl group in the target compound could confer radical-scavenging activity, similar to phenolic antioxidants.

- Enzyme Inhibition : Bulky analogs like may inhibit kinases or proteases due to steric interference, whereas smaller derivatives (e.g., ) might exhibit weaker binding.

Biological Activity

5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to consolidate current research findings on the biological activity of this compound, supported by data tables and case studies.

The molecular formula of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is with a molecular weight of approximately 304.14 g/mol. The compound features a bromine atom and a hydroxyl group, which are crucial for its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of isoindole compounds exhibit notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of these compounds. For instance:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one | 88.6% |

| Ascorbic Acid (Control) | 90.0% |

This data indicates that the compound possesses a high capacity to scavenge free radicals, comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects through various in vivo and in vitro studies. In one study, it was noted that treatment with this isoindole derivative reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways .

Anticancer Activity

Studies have reported that 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 22.8 |

| A549 (Lung Cancer) | 18.6 |

These results indicate that the compound effectively inhibits cell proliferation in various cancer types, potentially through apoptosis induction mechanisms involving caspase activation .

The biological activity of 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is thought to be mediated through several pathways:

- Antioxidant Mechanism : The hydroxyl group enhances electron donation capabilities, stabilizing free radicals.

- Anti-inflammatory Mechanism : The compound may inhibit the activation of NF-kB and other transcription factors involved in inflammatory responses.

- Apoptotic Pathway Activation : It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Case Studies

A case study involving the application of this compound in combination with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. Patients treated with this combination exhibited improved overall survival rates compared to those receiving standard therapy alone .

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction efficiency be optimized?

Answer:

A common approach involves multi-step synthesis starting from brominated phthalides or isoindolinones. For example, bromo-ethanone intermediates (e.g., 2-bromo-1-(substituted phenyl)ethan-1-one derivatives) can undergo nucleophilic substitution or cyclization reactions to form the isoindol-1-one core . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for brominated intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) improve cross-coupling efficiency in aryl-bromide systems .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions in cyclization steps .

Advanced: How can stereochemical outcomes be resolved during the synthesis of this compound, particularly in dihydroisoindole systems?

Answer:

Stereochemical challenges arise in dihydroisoindole systems due to restricted rotation. Strategies include:

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray crystallography : Confirm absolute configuration by co-crystallizing with chiral auxiliaries (e.g., Mosher’s acid) .

- Computational modeling : Molecular Operating Environment (MOE) software predicts steric and electronic influences on stereoselectivity .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., hydroxyl proton at δ 9.8–10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~330–332 Da) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies may stem from:

- Purity variability : Impurities (e.g., residual brominated intermediates) can skew bioassay results. Validate via LC-MS and elemental analysis .

- Assay conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability in cytotoxicity studies .

- Target validation : Use Protein Data Bank (PDB) structures to verify binding interactions via molecular docking .

Basic: What are the recommended protocols for evaluating this compound’s stability under different storage conditions?

Answer:

- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .

- Light sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 365 nm) for 48 hours .

- Solution stability : Test in buffered solutions (pH 4–9) to identify hydrolysis-prone functional groups .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target proteins .

- Mutagenesis assays : Identify critical residues in binding pockets by comparing wild-type and mutant protein activity .

- Metabolite profiling : Use LC-MS/MS to track metabolic pathways in vitro (e.g., hepatic microsomes) .

Basic: What environmental impact assessments are relevant for this compound?

Answer:

Follow the INCHEMBIOL framework :

- Persistence : Evaluate hydrolysis half-life in aqueous systems (pH 7, 25°C).

- Bioaccumulation : Measure logP values (predicted ~2.5–3.0) to assess lipid solubility .

- Ecototoxicity : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADME prediction : Use MOE or Schrödinger Suite to estimate absorption (Caco-2 permeability), hepatic clearance (CYP450 interactions), and plasma protein binding .

- Docking simulations : Map interactions with cytochrome P450 enzymes to predict metabolic hotspots .

- QSAR models : Corrogate structural features (e.g., bromine substituents) with bioavailability trends from similar isoindolones .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of brominated vapors .

- Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .

Advanced: How can isotopic labeling (e.g., 13C or 2H) aid in metabolic pathway tracing?

Answer:

- Synthetic incorporation : Introduce 13C at the carbonyl group via labeled phthalic anhydride precursors .

- Tracing studies : Use LC-MS/MS to monitor labeled metabolites in in vitro hepatocyte models .

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.